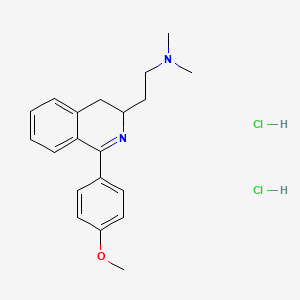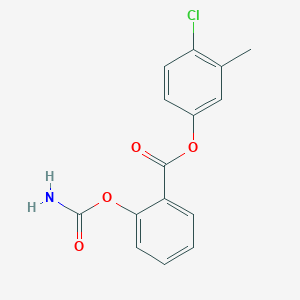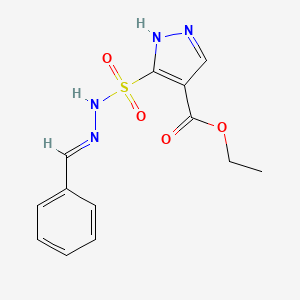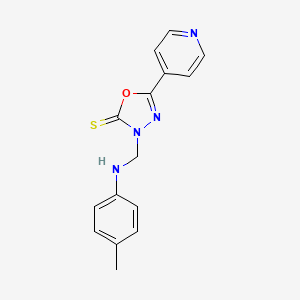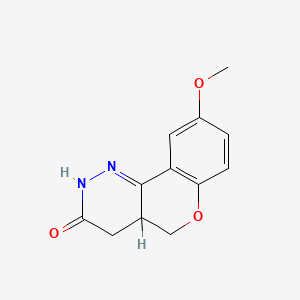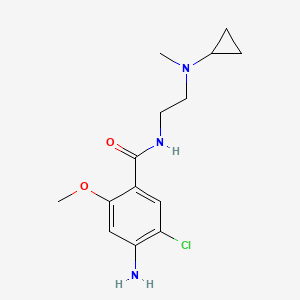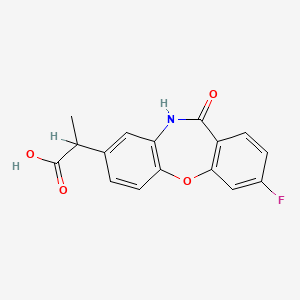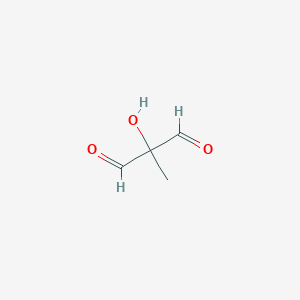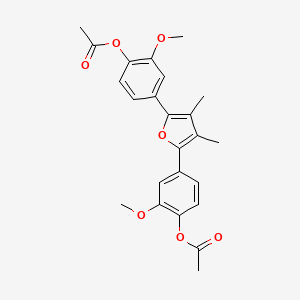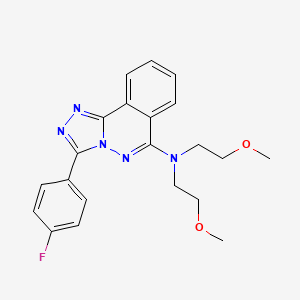
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-(4-fluorofenil)- es un complejo compuesto orgánico que pertenece a la clase de triazoloftalazinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-(4-fluorofenil)- típicamente involucra reacciones orgánicas de múltiples pasos. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: Formación del núcleo de triazoloftalazina a través de la ciclización de precursores apropiados.
Reacciones de sustitución: Introducción de los grupos N,N-bis(2-metoxietil) y 4-fluorofenil a través de reacciones de sustitución nucleofílica.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican:
Procesamiento por lotes: Síntesis a pequeña escala en entornos de laboratorio.
Química de flujo continuo: Producción a gran escala utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-(4-fluorofenil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a estados de oxidación más altos utilizando agentes oxidantes.
Reducción: Reducción de grupos funcionales utilizando agentes reductores.
Sustitución: Reacciones de sustitución nucleofílica o electrofílica para modificar el compuesto.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Solventes: Dimetilsulfóxido (DMSO), acetonitrilo.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de un estado de oxidación más alto, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Posible agente terapéutico para el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-(4-fluorofenil)- implica la interacción con dianas moleculares y vías específicas:
Dianas moleculares: Enzimas, receptores u otras proteínas.
Vías involucradas: Vías de transducción de señales, vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,2,4-Triazolo(3,4-a)ftalazina-6-amina: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Derivados de fluorofenilo: Compuestos que contienen el grupo 4-fluorofenilo.
Unicidad
1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-(4-fluorofenil)- es único debido a su combinación específica de grupos funcionales, lo que puede conferir actividades biológicas y propiedades químicas distintas en comparación con compuestos similares.
Propiedades
Número CAS |
113628-68-5 |
|---|---|
Fórmula molecular |
C21H22FN5O2 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C21H22FN5O2/c1-28-13-11-26(12-14-29-2)21-18-6-4-3-5-17(18)20-24-23-19(27(20)25-21)15-7-9-16(22)10-8-15/h3-10H,11-14H2,1-2H3 |
Clave InChI |
JJHVPUJMJFVQMB-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCOC)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


